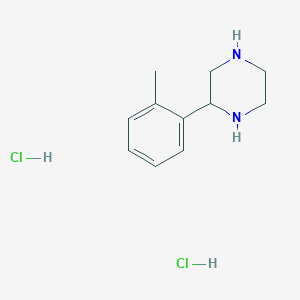

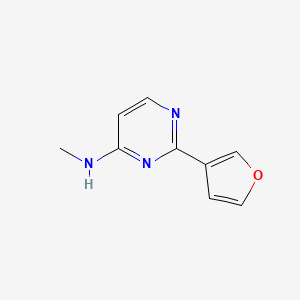

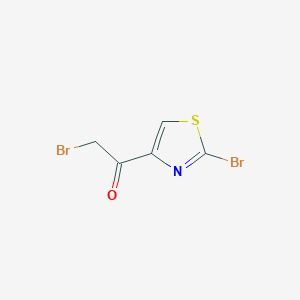

![molecular formula C19H14N2OS B2677947 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine CAS No. 851130-45-5](/img/structure/B2677947.png)

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine is an important chemical compound that has garnered a lot of attention from researchers in recent years due to its remarkable properties and potential applications in several fields of research and industry. It is a part of the pyrimidine family, a privileged scaffold, which plays a vital role in various biological procedures as well as in cancer pathogenesis .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine, involves various methods. One such method involves the transformation route from shikimic acid to methyl 3-dehydroshikimate (3-MDHS) and to the multi-functionalized methyl 2-amino-3-cyanobenzofuran-5-carboxylate . This method allows access to a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines in 63%–90% yields .Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

Pyrimidine derivatives, including 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Aplicaciones Científicas De Investigación

Anticancer Activity

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine has shown promise as an anticancer agent. Researchers have synthesized various derivatives of this compound and evaluated their effects against cancer cell lines. For instance, novel thiazolopyrimidine derivatives demonstrated excellent anticancer activity, inducing cell death through apoptosis by inhibiting CDK enzymes . Further studies are needed to explore its potential as a targeted therapy.

Anti-Inflammatory Effects

Pyrimidines, including 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine, exhibit anti-inflammatory properties. These effects are attributed to their inhibition of key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins. Several synthetic and natural pyrimidines display potent anti-inflammatory activity . Researchers have synthesized novel pyrazolo[4,3-d]pyrimidine analogs with enhanced anti-inflammatory effects .

PARP Inhibition

In the context of cancer therapy, 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine derivatives have been designed and synthesized as potential PARP-1 inhibitors. These compounds were evaluated for their ability to inhibit PARP enzyme activity, which plays a crucial role in DNA repair and cell survival . Targeting PARP enzymes holds promise for cancer treatment.

Antiproliferative Activity

Among the derivatives of 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine, certain halogen-bearing chalcones demonstrated potent antiproliferative activity against an NCI 59 cell line. These findings suggest potential applications in cancer therapy .

Mecanismo De Acción

The mechanism of action of pyrimidine derivatives is often related to their inhibitory effects on certain enzymes or receptors. For instance, some pyrimidine derivatives have been identified as inhibitors of protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Direcciones Futuras

The future directions for research on 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine and other pyrimidine derivatives are promising. They are considered valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a key focus .

Propiedades

IUPAC Name |

4-[(E)-3-phenylprop-2-enyl]sulfanyl-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-2-7-14(8-3-1)9-6-12-23-19-18-17(20-13-21-19)15-10-4-5-11-16(15)22-18/h1-11,13H,12H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXORDOWXZFYNU-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

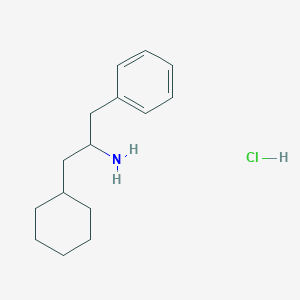

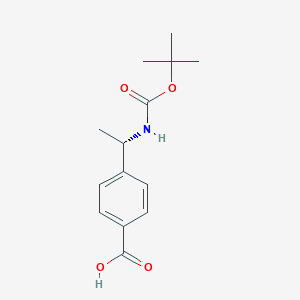

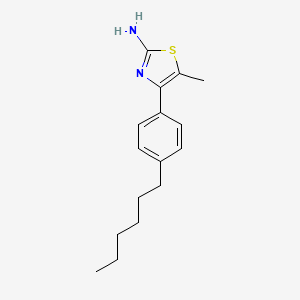

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2677865.png)

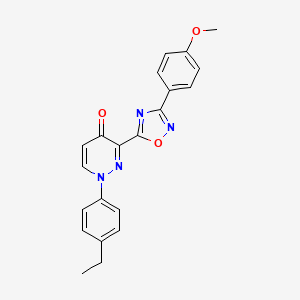

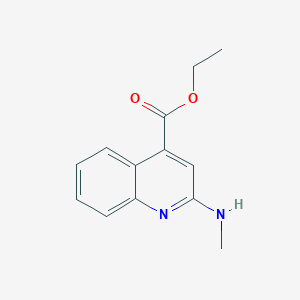

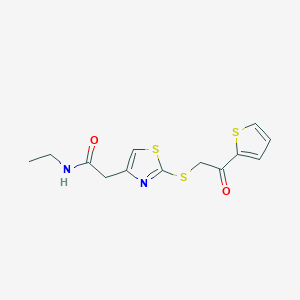

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2677870.png)

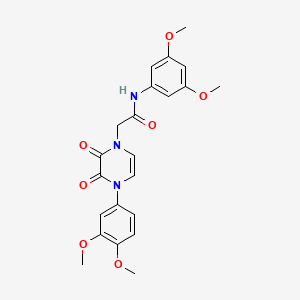

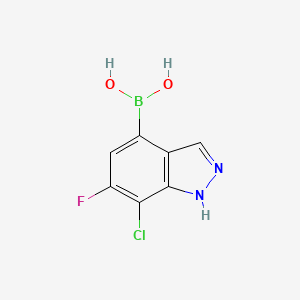

![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)